6-Ethyl vs. 6-Methyl Substitution: 100- to 1000-Fold Potency Differential in Folate Pathway Inhibition
In a direct head-to-head comparison of 2-amino-4-oxo-5-substituted thieno[2,3-d]pyrimidine analogs differing only at the 6-position, the 6-ethyl-substituted compound 2 demonstrated dual inhibition of human thymidylate synthase (TS) with IC50 = 54 nM and human dihydrofolate reductase (DHFR) with IC50 = 19 nM [1]. The 6-ethyl substitution increases potency by 2–3 orders of magnitude (100- to 1000-fold) compared to the 6-methyl analogue 1 and expands the spectrum of tumor inhibition in vitro [1]. X-ray crystallography confirmed that the thieno[2,3-d]pyrimidine ring binds in a folate-like mode to the target enzymes [2].
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Compound 2 (6-ethyl): TS IC50 = 54 nM; DHFR IC50 = 19 nM |
| Comparator Or Baseline | Compound 1 (6-methyl analogue of 2): reported with 2–3 orders of magnitude lower potency |
| Quantified Difference | 2–3 orders of magnitude (100- to 1000-fold) increase in potency for 6-ethyl over 6-methyl |
| Conditions | Human TS and DHFR enzyme inhibition assays; in vitro tumor cell proliferation assays |
Why This Matters
Procurement of 4-chloro-6-ethylthieno[2,3-d]pyrimidine enables synthesis of final compounds with 100- to 1000-fold higher target potency than those derived from the 6-methyl precursor, directly impacting lead optimization success rates.
- [1] Gangjee A, Li W, Kisliuk RL, Cody V, Pace J, Piraino J, Makin J. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. J Med Chem. 2009;52(15):4892-4902. View Source
- [2] Cody V, et al. RCSB PDB - 3GHW: Human dihydrofolate reductase inhibitor complex with thieno[2,3-d]pyrimidine derivative. Deposited 2009-03-04, Released 2009-09-22. Resolution: 1.24 Å. View Source
